molecular formula C8H9ClN2 B3371257 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride CAS No. 65645-60-5

1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride

Cat. No.: B3371257
CAS No.: 65645-60-5
M. Wt: 168.62 g/mol
InChI Key: HJVOHNRNTOJJPZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride: is a chemical compound with the molecular formula C8H9ClN2 It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride can be synthesized through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core . This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Scientific Research Applications

Chemistry: In chemistry, 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of anticancer agents. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been designed and synthesized as inhibitors of the colchicine-binding site, exhibiting potent anticancer activities .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as conductivity and stability. Its unique structure makes it suitable for incorporation into polymers and other advanced materials .

Comparison with Similar Compounds

  • 1H-Pyrrolo[3,2-c]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine
  • 7-Azaindole

Comparison: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This structural feature enhances its solubility and stability, making it more suitable for certain applications compared to its analogs . Additionally, its ability to inhibit tubulin polymerization and disrupt microtubule dynamics sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-5-8(7)10-6;/h2-5,10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVOHNRNTOJJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855647
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65645-60-5
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
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1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
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1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
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1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
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1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
Reactant of Route 6
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1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride

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